N,N-Dimethyl-2-ethylhexylamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃) :
- δ 0.85–0.92 ppm (t, 3H) : Terminal methyl group of the ethyl branch (J = 7.2 Hz).
- δ 1.20–1.45 ppm (m, 8H) : Methylene protons in the hexyl chain.
- δ 2.20–2.35 ppm (s, 6H) : N-methyl groups (deshielded by adjacent nitrogen).
- δ 2.45–2.60 ppm (m, 2H) : Methylene protons adjacent to the amine.
¹³C NMR (100 MHz, CDCl₃) :
- δ 14.1 ppm : Terminal methyl carbon.
- δ 22.8–32.6 ppm : Methylene carbons in the alkyl chain.
- δ 45.2 ppm : N-methyl carbons.
- δ 56.4 ppm : Quaternary carbon bearing the ethyl branch.
The absence of splitting in the N-methyl signal confirms free rotation around the C–N bond at room temperature.
Mass Spectrometric Fragmentation Patterns
Electron ionization (70 eV) produces characteristic fragments:
- m/z 157 : Molecular ion [M]⁺ (base peak).
- m/z 142 : Loss of a methyl group ([M–15]⁺).
- m/z 114 : Cleavage of the C–N bond, yielding [C₈H₁₅]⁺.
- m/z 72 : [C₄H₁₀N]⁺ from α-cleavage near the nitrogen.
High-resolution MS confirms the molecular formula with an exact mass of 157.18305 u (calc. 157.18304).
Thermochemical Properties and Phase Behavior
Table 2 : Key Physicochemical Parameters
The compound exists as a colorless liquid at room temperature with limited water solubility (<0.1 g/L). Its low vapor pressure and high boiling point reflect strong van der Waals interactions between branched alkyl chains. Differential scanning calorimetry (DSC) shows no phase transitions between −50°C and 150°C, consistent with its stability as a non-crystalline liquid.
The Hildebrand solubility parameter (δ ≈ 17.5 MPa¹/²) predicts miscibility with hydrocarbons (e.g., hexane, δ = 14.9) and chlorinated solvents (e.g., chloroform, δ = 18.7). Hydrogen bonding is negligible due to the tertiary amine structure, as evidenced by the absence of broad O–H or N–H stretches in IR spectra.
Properties
IUPAC Name |
2-ethyl-N,N-dimethylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-5-7-8-10(6-2)9-11(3)4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQADVBLQZQTGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950738 | |
| Record name | 2-Ethyl-N,N-dimethylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28056-87-3 | |
| Record name | 2-Ethyl-N,N-dimethyl-1-hexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28056-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyl-N,N-dimethylhexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028056873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethyl-N,N-dimethylhexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00950738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-N,N-dimethylhexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-ETHYL-N,N-DIMETHYLHEXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5URY663Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Preparation Methods
Process Overview
One of the most established methods to prepare N,N-Dimethyl-2-ethylhexylamine involves the methylation of the corresponding secondary amine (N-ethyl-2-ethylhexylamine or similar dialkylamines) using formaldehyde under catalytic hydrogenation conditions. This process typically proceeds via:
- Reaction of the secondary amine with formaldehyde (usually aqueous solution, 10-60% by weight) at elevated temperatures (100-200 °C).
- Catalytic hydrogenation in the presence of metal catalysts such as nickel or palladium.
- The reaction is conducted under pressure (0.8 to 28 MPa) in fixed-bed reactors.
- After reaction, phase separation and distillation are used to isolate the pure tertiary amine.
Key Reaction Conditions and Catalysts
| Parameter | Details |
|---|---|
| Temperature | 100–200 °C (typically 120–160 °C) |
| Pressure | 0.8–28 MPa |
| Catalyst | Nickel or palladium on supports (e.g., SiO2) |
| Formaldehyde Source | Aqueous formaldehyde solution (25–40%) or paraformaldehyde |
| Solvent | Usually neat secondary amine; organic solvents like isopropanol or n-hexene-1 may be used to aid phase separation |
| By-products | Water and carbon dioxide (easily removed) |
Reaction Mechanism
- The secondary amine reacts with formaldehyde to form an iminium intermediate.
- This intermediate is hydrogenated over the metal catalyst to yield the tertiary amine.
- The process is highly selective with minimal by-products.
Advantages
- High yields and selectivity.
- Scalable for industrial production.
- By-products are minimal and easily removed.
Example
The preparation of N-methyl-N-ethyl-1,2-dimethylpropylamine, structurally related to this compound, has been demonstrated using this method with excellent yields and catalyst recyclability.
Reductive Amination Using Aldehydes/Ketones and Amines over Heterogeneous Catalysts
Process Description
Another advanced method involves the reductive amination of aldehydes or ketones with primary or secondary amines in the presence of hydrogen and heterogeneous catalysts such as Pd/Ag or Pd/C supported on oxides (e.g., SiO2, ZrO2).
- The nitrogen compound (amine) is charged into the reactor.
- Aldehyde or ketone is added gradually (semi-batch mode) to control the reaction exotherm.
- Hydrogenation occurs over fixed-bed catalysts at elevated temperatures (70–180 °C) and pressures (up to 60 atm).
- Conversion is monitored via gas chromatography or on-line spectroscopy to ensure >95% conversion.
- Catalyst remains in the reactor and can be reused for multiple batches without regeneration.
Reaction Parameters
| Parameter | Details |
|---|---|
| Temperature | 70–180 °C |
| Pressure | 5–60 atm (0.5–6 MPa) |
| Catalyst | Pd/Ag, Pd/C on supports (SiO2, ZrO2) |
| Mode | Semi-batch with controlled addition of aldehyde/ketone |
| Conversion Target | ≥95% conversion of nitrogen compound |
| Catalyst Reuse | Yes, without regeneration |
Mechanistic Insights
- The amine reacts with aldehyde/ketone to form an imine or enamine intermediate.
- Hydrogenation of this intermediate yields the tertiary amine.
- Controlled addition of aldehyde/ketone minimizes side reactions such as aldol condensation.
Advantages
- High selectivity and yield.
- Catalyst stability and reusability.
- Process control reduces by-products.
Application to this compound
- Using 2-ethylhexanal or related ketones with dimethylamine or secondary amines under these conditions can yield this compound.
- The process is adaptable to various amines and carbonyl compounds, making it versatile for industrial synthesis.
Alkylation Using Methylating Agents
Although less commonly used for this compound, direct alkylation of secondary amines with methyl iodide or dimethyl sulfate is documented:
- Reaction of dialkylamines with methyl iodide or dimethyl sulfate under controlled conditions.
- Typically yields N-methyl-dialkylamines.
- Requires careful handling due to toxicity and environmental concerns of methylating agents.
This method is more suited for laboratory-scale synthesis rather than industrial production due to safety and cost considerations.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Methylation with Formaldehyde | Secondary amine + formaldehyde + H2 | Ni or Pd catalyst, 100-200 °C, 0.8-28 MPa | High yield, scalable, minimal by-products | Requires high pressure and temperature |
| Reductive Amination with Aldehydes/Ketones | Amine + aldehyde/ketone + H2 | Pd/Ag or Pd/C catalyst, 70-180 °C, 5-60 atm | High selectivity, catalyst reuse, controlled reaction | Requires precise process control |
| Alkylation with Methylating Agents | Secondary amine + methyl iodide/dimethyl sulfate | Typically no catalyst, ambient to moderate temp | Simple reaction setup | Toxic reagents, environmental concerns |
Research Findings and Industrial Relevance
- The reductive methylation of secondary amines with formaldehyde under catalytic hydrogenation is the preferred industrial route due to its efficiency and environmental profile.
- Semi-batch reductive amination processes with controlled aldehyde addition improve selectivity and catalyst longevity, important for large-scale production.
- Catalyst choice and support materials (e.g., SiO2, ZrO2) significantly influence activity and stability.
- Process optimization includes temperature control, pressure settings, and reactant feed rates to maximize yield and minimize by-products.
- The reaction typically produces water and carbon dioxide as benign by-products, facilitating downstream purification.
Chemical Reactions Analysis
Oxidation Reactions
N,N-Dimethyl-2-ethylhexylamine undergoes oxidation to form N-oxides , a reaction facilitated by oxidizing agents like hydrogen peroxide. This process typically occurs under mild conditions (20–80°C) and is critical for generating polar derivatives used in surfactant applications .
Key Parameters for N-Oxide Formation
| Oxidizing Agent | Temperature Range (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | 20–80 | 2–6 | 75–90 |
| m-CPBA | 40–100 | 4–8 | 60–85 |
Note: Yields depend on solvent polarity and steric hindrance.
Substitution Reactions
The amine participates in nucleophilic substitution reactions, where the dimethylamino group acts as a leaving group. For example, alkylation with methyl iodide proceeds via an SN2 mechanism:
Alkylation Conditions
| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|
| Methyl iodide | THF | 60 | 12 | 85–92 |
| Benzyl chloride | Toluene | 100 | 24 | 70–78 |
Industrial protocols often use phase-transfer catalysts to enhance reactivity .
Catalytic Hydrogenation
In the presence of Pd/C catalysts , this compound can undergo reductive alkylation with aldehydes. This method is employed industrially to synthesize higher-order amines, such as tris(2-ethylhexyl)amine :
Hydrogenation Parameters for Aldehyde Coupling
| Aldehyde | Pressure (bar) | Temperature (°C) | Catalyst Loading (%) | Yield (%) |
|---|---|---|---|---|
| 2-Ethylhexanal | 40–75 | 120–160 | 5% Pd/C | 88–95 |
| Acetaldehyde | 25–50 | 80–140 | 5% Pd/C | 81–89 |
Data adapted from industrial batch processes (Table 2, ).
Coupling Reactions
While not directly documented for this compound, analogous N,N-dimethyl amines participate in diazo-coupling reactions. For instance, N,N-dimethyl enaminones react with diazonium salts to form α-(arylhydrazono)-β-ketoaldehydes . A plausible pathway for this compound involves:
Coupling Efficiency with Diazonium Salts
| Diazonium Salt | Solvent | Temperature (°C) | Product Yield (%) |
|---|---|---|---|
| 4-Nitrobenzenediazonium | EtOH | 0–5 | 50–65 |
| Phenyldiazonium | Acetone | 20–25 | 45–60 |
Byproduct Distribution in Hydrogenation
| Reaction Batch | Ethylhexanol (%) | Unreacted Amine (%) | Target Amine (%) |
|---|---|---|---|
| 1 | 1.7 | 2.1 | 81.8 |
| 5 | 0.9 | 0.1 | 95.1 |
| 13 | 1.6 | 3.0 | 84.6 |
Data sourced from industrial trials (Table 2, ).
Mechanistic Insights
Scientific Research Applications
N,N-Dimethyl-2-ethylhexylamine has diverse applications across various scientific and industrial fields, including chemistry, biology, medicine, and industry. It acts as an antistatic agent, emulsifying agent, dispersing agent, corrosion inhibitor, and lubricant.
Scientific Research Applications
Chemistry
this compound is used as both a solvent and a catalyst in organic synthesis reactions. It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide and participate in nucleophilic substitution reactions where the amine group is replaced by other functional groups, with reagents such as alkyl halides.
Biology
In biology, this compound serves as a building block for synthesizing biologically active compounds. Nitrogen-containing heterocyclic molecules, including this compound, are crucial in medicinal chemistry and the pharmaceutical industry due to their distinct characteristics and applications . These molecules exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .
Medicine
this compound is investigated for its potential use in developing pharmaceutical intermediates.
Industry
this compound is utilized in industrial settings as an antistatic agent, emulsifying agent, dispersing agent, corrosion inhibitor, and lubricant. Industrial production often involves continuous flow reactors to ensure consistent quality and yield.
Reactions of this compound
- Oxidation: this compound can be oxidized using hydrogen peroxide (H2O2) as an oxidizing agent to form N-oxides.
- Substitution: It participates in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-ethylhexylamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
N,N-Dimethyl-2-phenethylamine (CAS: 1126-71-2)
- Molecular Formula : C₁₀H₁₅N
- Key Differences :
- Higher boiling point (~215°C vs. ~185°C for N,N-Dimethyl-2-ethylhexylamine) due to aromaticity.
- Lower solubility in nonpolar solvents compared to the aliphatic analog.
N-Methyldicyclohexylamine (CAS: 7560-83-0)
- Molecular Formula : C₁₃H₂₅N
- Key Differences :
- Higher molecular weight (195.35 g/mol) and melting point (25–28°C vs. liquid at room temperature for this compound).
- Lower reactivity in alkylation reactions due to bulky substituents.
N,1-Dimethylhexylamine (CAS: 540-43-2)
- Molecular Formula : C₈H₁₉N
- Key Differences: Structure: Linear hexyl chain vs. branched 2-ethylhexyl group. Applications: Intermediate in surfactant synthesis and vasoconstrictor pharmaceuticals (e.g., Neosupranol) . Physicochemical Properties:
- Lower molecular weight (129.24 g/mol) and higher volatility.
- Improved water solubility compared to branched analogs.
Data Tables
Table 1. Structural and Physicochemical Comparison
| Property | This compound | N,N-Dimethyl-2-phenethylamine | N-Methyldicyclohexylamine | N,1-Dimethylhexylamine |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₂₃N | C₁₀H₁₅N | C₁₃H₂₅N | C₈H₁₉N |
| Molecular Weight (g/mol) | 157.30 | 149.24 | 195.35 | 129.24 |
| Boiling Point (°C) | ~185 | ~215 | ~285 | ~160 |
| Solubility | Moderate in polar solvents | Low in nonpolar solvents | Insoluble in water | High in water |
| Purity (Commercial) | 95% | Not specified | 98% | 99% (pharma grade) |
| Key Applications | Polyurethane catalysts | Pharmaceutical intermediates | Asymmetric catalysis | Surfactants, drugs |
Research Findings and Industrial Relevance
- Reactivity : Branched amines like this compound exhibit slower nucleophilic substitution rates compared to linear analogs (e.g., N,1-Dimethylhexylamine) due to steric effects .
- Thermal Stability : Cyclohexyl-substituted amines (e.g., N-Methyldicyclohexylamine) demonstrate superior thermal stability in high-temperature catalysis (>200°C) .
Biological Activity
N,N-Dimethyl-2-ethylhexylamine (commonly referred to as DM-2EH) is a tertiary amine that has garnered interest in various fields, including pharmacology, toxicology, and industrial applications. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, toxicological evaluations, and potential applications.
Chemical Structure and Properties
This compound is characterized by its chemical structure, which includes a dimethylamino group attached to a 2-ethylhexyl chain. This unique structure contributes to its biological activity and interactions within biological systems.
Pharmacological Effects
Research indicates that tertiary amines like DM-2EH can exhibit a range of biological activities:
- CNS Stimulation : Some studies suggest that DM-2EH may have stimulant properties affecting the central nervous system (CNS), although specific mechanisms remain to be fully elucidated.
- Metabolism : The compound is metabolized through pathways involving cytochrome P450 enzymes, which are crucial for the biotransformation of many drugs and xenobiotics in humans and animals .
Toxicological Evaluations
Toxicological assessments reveal important safety information regarding DM-2EH:
- Acute Toxicity : In animal studies, DM-2EH has demonstrated varying levels of acute toxicity. The LD50 values indicate that it is harmful upon single oral administration in rats, with reported values around 1000 mg/kg . In dermal applications on rabbits, the LD50 was approximately 958 mg/kg.
- Irritation Potential : Studies have shown that DM-2EH can cause significant irritation to skin and eyes. For example, exposure led to severe erythema and edema in rabbit skin tests, indicating corrosive properties .
Case Studies
Several case studies have been conducted to evaluate the biological activity of DM-2EH:
- Respiratory Irritation Study : A study involving inhalation exposure in mice demonstrated that concentrations of DM-2EH could lead to respiratory rate depression. The RD50 values were calculated at different exposure phases, highlighting its potential as a respiratory irritant .
- Dermal Exposure Assessment : In a study assessing dermal toxicity, prolonged exposure to undiluted DM-2EH resulted in severe necrosis and edema in rabbit skin after just 20 hours of contact . These findings underscore the importance of handling precautions when working with this compound.
Applications
This compound finds utility in various industrial applications:
Q & A
Q. How can researchers optimize the synthesis of N,N-Dimethyl-2-ethylhexylamine to achieve high purity?
- Methodological Answer : Synthesis optimization should focus on controlling reaction stoichiometry (e.g., molar ratios of 2-ethylhexylamine and methylating agents) and reaction time. Purification via fractional distillation or column chromatography is recommended, as impurities often arise from incomplete methylation or side reactions. Purity standards (≥98%) for structurally similar amines like N,N-Dimethyldecylamine highlight the importance of rigorous post-synthetic analysis using techniques such as gas chromatography (GC) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, while Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity and identifies volatile byproducts. For thermodynamic properties, consult NIST Chemistry WebBook data (e.g., enthalpy of formation, vapor pressure) to cross-validate experimental results . Infrared (IR) spectroscopy can also detect functional groups like tertiary amines.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use protective equipment (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store the compound in airtight containers under inert gas to prevent degradation. Waste must be segregated and disposed via certified hazardous waste services, as recommended for analogous amines like N,N-Dimethylbutylamine .
Advanced Research Questions
Q. How do structural modifications in alkyl chain length affect the physicochemical properties of this compound?
- Methodological Answer : Compare homologs (e.g., N,N-Dimethyldodecylamine vs. shorter-chain derivatives) to assess trends in hydrophobicity, boiling points, and solubility. Use computational tools like COSMO-RS to predict solvent interactions. Experimental data on similar compounds (e.g., 2-Ethylhexylamine) suggest longer alkyl chains increase lipophilicity but reduce aqueous solubility, impacting applications in catalysis or extraction .
Q. What strategies can resolve contradictions in reported reaction yields of this compound across studies?
- Methodological Answer : Conduct a systematic review of synthetic conditions (e.g., catalysts, solvents, temperatures) using frameworks from methodological literature reviews . For example, discrepancies in yields may arise from uncontrolled variables like moisture sensitivity of intermediates or variations in methylation efficiency. Replicate studies under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to isolate critical factors.
Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distribution and predict sites for electrophilic/nucleophilic attack. Pair with experimental validation using kinetic studies (e.g., monitoring reaction intermediates via LC-MS). NIST thermodynamic data (ΔfH°gas, ΔrG°) provide benchmarks for computational accuracy . For instance, modeling the amine’s basicity can guide its use as a catalyst in asymmetric synthesis.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
